molecular formula C7H8BFO2S B1446498 4-Fluoro-3-(methylthio)phenylboronic acid CAS No. 1451392-39-4

4-Fluoro-3-(methylthio)phenylboronic acid

Cat. No. B1446498
M. Wt: 186.02 g/mol
InChI Key: KCPJDAWNJZFHKI-UHFFFAOYSA-N
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Description

4-Fluoro-3-(methylthio)phenylboronic acid is a chemical compound with the CAS Number: 1451392-39-4 . It has a molecular weight of 186.01 and its IUPAC name is (4-fluoro-3-(methylthio)phenyl)boronic acid . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of boronic acids often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Protodeboronation of pinacol boronic esters has also been reported . This approach allows for the formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The InChI code for 4-Fluoro-3-(methylthio)phenylboronic acid is 1S/C7H8BFO2S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3 .


Chemical Reactions Analysis

4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls . It can also be used as a reactant in Suzuki coupling using microwave and triton B catalyst .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm^3, a boiling point of 316.1±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 46.0±0.4 cm^3 .

Scientific Research Applications

4-Fluoro-3-(methylthio)phenylboronic acid is a chemical compound with the CAS Number: 1451392-39-4 .

Boronic acids, including 4-Fluoro-3-(methylthio)phenylboronic acid, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Boronic acids are also used for electrophoresis of glycated molecules, as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin .

  • Coupling Reactions Boronic acids can be used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . This is a common method used in organic synthesis to create carbon-carbon bonds .

  • Synthesis of Biologically Active Terphenyls Boronic acids are also used to make novel biologically active terphenyls . Terphenyls are a type of polycyclic aromatic hydrocarbon and have applications in various fields, including pharmaceuticals and materials science .

  • Suzuki Coupling The Suzuki coupling is a type of palladium-catalyzed cross coupling reaction that uses boronic acids as one of the reactants . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .

  • Preparation of Lipophilic-tailed Monocationic Inhibitors This compound can be used as a reactant for the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase .

  • Stereoselective Desymmetrizing Rhodium-catalyzed Allylic Arylation It can also be used in stereoselective desymmetrizing rhodium-catalyzed allylic arylation .

  • Solvent Free Catalytic C-H Functionalization Reactions This boronic acid can be used in solvent free catalytic C-H functionalization reactions .

  • Homocoupling Reactions It can be used as a reactant in homocoupling reactions .

  • Suzuki-Miyaura Cross-coupling and Heck Reactions Under Air This compound can also be used in Suzuki-Miyaura cross-coupling and Heck reactions under air .

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

The compound has been used in the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase and in stereoselective desymmetrizing rhodium-catalyzed allylic arylation . It has also been used in solvent-free catalytic C-H functionalization reactions .

properties

IUPAC Name

(4-fluoro-3-methylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO2S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPJDAWNJZFHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)SC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(methylthio)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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